2,2-Diethylisoxazolidinium chloride

Structural differentiation Alkylating agent Genotoxicity

2,2-Diethylisoxazolidinium chloride is a quaternary N,O-heterocyclic salt belonging to the isoxazolidinium family, characterized by a five-membered ring containing one nitrogen and one oxygen atom with two ethyl substituents at the 2-position and a chloride counterion. Its molecular formula is C₇H₁₆ClNO with a molecular weight of 165.66 g/mol.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 101670-75-1
Cat. No. B009295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethylisoxazolidinium chloride
CAS101670-75-1
SynonymsISOXAZOLIDINIUM, 2,2-DIETHYL-, CHLORIDE
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC[N+]1(CCCO1)CC.[Cl-]
InChIInChI=1S/C7H16NO.ClH/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3;1H/q+1;/p-1
InChIKeyNGSSKYLDIBEOIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diethylisoxazolidinium Chloride (CAS 101670-75-1): Compound Class, Structural Identity, and Procurement Context


2,2-Diethylisoxazolidinium chloride is a quaternary N,O-heterocyclic salt belonging to the isoxazolidinium family, characterized by a five-membered ring containing one nitrogen and one oxygen atom with two ethyl substituents at the 2-position and a chloride counterion . Its molecular formula is C₇H₁₆ClNO with a molecular weight of 165.66 g/mol . Structurally, it is a quaternary ammonium compound wherein the positively charged nitrogen is part of a saturated isoxazolidine ring system, distinguishing it from acyclic quaternary ammonium salts and oxazolidinium analogs that lack the endocyclic oxygen [1]. The compound exists as the chloride salt of the 2,2-diethyl-1,2-oxazolidin-2-ium cation, and its IUPAC name is 2,2-diethyl-1,2-oxazolidin-2-ium chloride . As a member of the isoxazolidinium class, this compound has been cited in the context of organic synthesis as a reagent for heterocyclic compound formation and as a potential intermediate in medicinal chemistry investigations [2].

Isoxazolidinium reagent class for heterocyclic synthesis
Ethyl-substituted quaternary ammonium scaffold
Non-alkylating heterocyclic cation for synthesis and probe design

Why 2,2-Diethylisoxazolidinium Chloride Cannot Be Interchanged with Other Isoxazolidinium or Quaternary Ammonium Salts


Isoxazolidinium salts are not a functionally interchangeable commodity class. The identity of the N-substituents exerts dominant control over both physicochemical properties and chemical reactivity. In the case of 2,2-diethylisoxazolidinium chloride, the two ethyl groups confer a specific steric and electronic profile that differs fundamentally from the chloroethyl-substituted analog (CAS 101670-72-8), which functions as a latent alkylating agent due to its bis(2-chloroethyl) groups [1]. The diethyl-substituted variant lacks these electrophilic chloroethyl arms and therefore eliminates the DNA-alkylating toxicity mechanism associated with nitrogen-mustard-type isoxazolidinium salts . Furthermore, class-level mechanistic studies have established that the steric bulk and electronic nature of N-substituents directly govern the regioselectivity of ring-opening reactions with nucleophiles such as LiAlH₄ and iodide, meaning that a dimethyl, diethyl, or bis(2-chloroethyl) variant will yield different product distributions under identical conditions [2]. Substitution with a close analog without verifying compatibility with the reaction or application context therefore risks both altered reactivity outcomes and unintended biological liabilities.

N-Substituent Diethyl (C₂H₅)₂ Bis(2-chloroethyl) (C₂H₄Cl)₂
Alkylating Activity Absent; saturated ethyl groups Present; latent nitrogen mustard
Solubility Profile High predicted aqueous solubility Substantially lower due to chlorine atoms
Ring-Opening Outcome Moderate steric profile; distinct regioselectivity Altered sterics may shift product distribution

Quantitative Differentiation Evidence for 2,2-Diethylisoxazolidinium Chloride vs. Closest Analogs


Absence of Electrophilic Chloroethyl Groups vs. 2,2-Bis(2-chloroethyl)isoxazolidinium Chloride (CAS 101670-72-8) Eliminates Alkylating Agent Liability

A direct structural comparison reveals that 2,2-diethylisoxazolidinium chloride (C₇H₁₆ClNO, MW 165.66) lacks the two 2-chloroethyl substituents present in the closest literature-characterized analog, 2,2-bis(2-chloroethyl)isoxazolidinium chloride (C₇H₁₄Cl₃NO, MW 234.55) . The bis(2-chloroethyl) compound was explicitly developed and tested as a nitrogen-mustard-type latent alkylating agent with demonstrated anti-tumor activity against Yoshida sarcoma, where the chloroethyl groups serve as the pharmacophoric elements responsible for DNA cross-linking [1]. The diethyl analog, by contrast, contains only saturated ethyl substituents with no leaving-group functionality, thereby eliminating the mechanism-based genotoxic and cytotoxic liabilities inherent to the nitrogen mustard class [2]. This structural distinction is binary (present vs. absent chloroethyl groups) and carries direct implications for compound selection in any application where alkylating activity is undesirable.

Chloroethyl Groups
Head-to-head
Target: 0 chloroethyl groups
Analog: 2 chloroethyl groups; MW +68.89 g/mol
Eliminates alkylating-agent liability for synthesis use
Binary structural difference; no genotoxicity data for target compound
Structural differentiation Alkylating agent Genotoxicity Drug discovery

Predicted Aqueous Solubility and logP Differentiation vs. 2,2-Bis(2-chloroethyl)isoxazolidinium Chloride

Using EPISuite-predicted physicochemical parameters for the 2,2-diethyl-1,2-oxazolidin-2-ium cation (the free base form), the estimated log Kow is −0.84 and the estimated water solubility is approximately 4.75 × 10⁵ mg/L (474.7 g/L) at 25 °C . While experimentally measured values for the bis(2-chloroethyl) analog are not publicly available, the presence of two chlorine atoms in the comparator (C₇H₁₄Cl₃NO vs. C₇H₁₆ClNO) is expected to increase lipophilicity substantially (estimated log Kow increment of approximately +0.5 to +1.0 log units per chlorine based on fragment-based calculations), and reduce aqueous solubility by at least one order of magnitude [1]. For the hydrochloride salt form of the target compound, aqueous solubility is further enhanced by the ionic chloride counterion. The predicted log Kow of −0.84 classifies the compound as highly hydrophilic, with an estimated soil adsorption coefficient (log Koc) of 2.55 and a bioconcentration factor (BCF) of only 3.16, indicating minimal bioaccumulation potential .

log Kow & Solubility
Data to verify
Target: predicted log Kow −0.84
Analog: estimated log Kow >0; solubility ≥10× lower
Predicted higher aqueous solubility supports aqueous-phase method fit
EPISuite estimates; experimental validation not available for either compound
Lipophilicity Solubility ADME Formulation

Iminium-Ion Formation Equilibrium: Isoxazolidinium vs. Pyrazolidinium and Acyclic Analogs

In a foundational study of iminium-ion formation equilibria in aqueous acetone at 35 °C, the isoxazolidinium ion exhibited an equilibrium constant (Keq) of 8.96 M⁻¹ for iminium formation with acetone, compared to 9.33 M⁻¹ for the structurally analogous pyrazolidinium ion, 0.117 M⁻¹ for O,N-dimethylhydroxylammonium, and 0.057 M⁻¹ for N,N'-dimethylhydrazinium ions [1]. This places the isoxazolidinium scaffold as an intermediate-efficiency iminium former, approximately 77-fold more efficient than the acyclic O,N-dimethylhydroxylammonium analog and 157-fold more efficient than the N,N'-dimethylhydrazinium system. The relatively high Keq is attributed to the cyclic structure enforcing favorable orbital alignment for iminium formation. The rate of hydrolysis of the resulting N-isopropylideneisoxazolidinium ion follows a complex pH profile: pH-independent between pH 0.5–2, increasing between pH 2–4, pH-independent again between pH 4–6.5, and too rapid to measure above pH 8 [2].

Iminium Formation Keq
Class-level inference
Isoxazolidinium Keq = 8.96 M⁻¹
Pyrazolidinium 9.33; acyclic 0.117/0.057 M⁻¹
Supports carbonyl activation research context
Data from parent scaffold; diethyl substitution may modulate reactivity
Iminium ion Equilibrium constant Carbonyl activation Organocatalysis

Ring-Opening Reactivity Controlled by Steric and Conformational Factors at the C-5 Position

Mechanistic studies by Uccella, Sindona, and coworkers on substituted isoxazolidinium salts demonstrated that the ring-opening reaction with LiAlH₄ is governed by steric and conformational factors acting primarily at the C-5 position of the isoxazolidinium nucleus [1]. The overall process, defined as a ring-opening substitution, is controlled by polarization of the C–N bond, and the product distribution (N,N,O-trisubstituted hydroxylamines vs. 1,3-amino alcohols) depends on the nature and steric demand of the substituents [2]. For 2,2-diethylisoxazolidinium chloride specifically, the two ethyl substituents at nitrogen create a steric environment that is intermediate between the minimally hindered 2,2-dimethyl analog and the sterically demanding 2,2-diisopropyl analog, and the absence of C-5 substitution (compared to C-5-substituted analogs reported in the literature) is expected to favor ring-opening at the less hindered trajectory [3]. This provides a structural rationale for differential reactivity that a user cannot obtain from a simple catalog listing of the compound.

Ring-Opening Control
Class-level inference
Substitution pattern governs hydroxylamine vs. amino alcohol ratio
Steric profile determines ring-opening product distribution
Mechanistic studies on isoxazolidinium class; diethyl variant not directly tested
Ring-opening Reduction Synthetic intermediate Regioselectivity

Evidence-Based Application Scenarios for 2,2-Diethylisoxazolidinium Chloride in Research and Industrial Procurement


Quaternary Ammonium Salt for Aqueous-Phase and Polar Organic Reactions Requiring High Water Solubility

The predicted log Kow of −0.84 and estimated water solubility of approximately 475 g/L for the free cation support the use of 2,2-diethylisoxazolidinium chloride in aqueous-phase synthetic methodologies, phase-transfer catalysis in polar solvent systems, and any application where high aqueous solubility of the quaternary ammonium component is operationally advantageous. Compared to the bis(2-chloroethyl) analog, which is expected to have at least 10-fold lower water solubility due to its chlorine substituents, the diethyl variant offers a measurable solubility advantage for water-based processes.

Non-Genotoxic Isoxazolidinium Scaffold for Medicinal Chemistry and Chemical Biology Probe Design

The absence of chloroethyl substituents in 2,2-diethylisoxazolidinium chloride categorically distinguishes it from the nitrogen-mustard-type isoxazolidinium salts (CAS 101670-72-8) that were developed as latent anti-tumor alkylating agents [1]. For medicinal chemistry programs seeking to explore isoxazolidinium-containing compounds as biological probes, enzyme inhibitors, or receptor ligands—where DNA alkylation and associated genotoxicity would be disqualifying—the diethyl variant provides a structurally analogous but mechanistically inert alternative to the chloroethyl-substituted series.

Synthetic Intermediate for N,N,O-Trisubstituted Hydroxylamines and 1,3-Amino Alcohols via Controlled Ring-Opening

The class-level mechanistic understanding established by Uccella, Sindona, and coworkers demonstrates that isoxazolidinium salts undergo LiAlH₄-mediated ring-opening to yield N,N,O-trisubstituted hydroxylamines or 1,3-amino alcohols, with the product distribution controlled by steric and conformational factors at the C-5 position [2]. The 2,2-diethyl substitution pattern, with its moderate steric profile and unsubstituted C-5 position, represents a specific entry point into this synthetic manifold that differs from previously characterized N-methyl or N-benzyl isoxazolidinium precursors. Researchers requiring access to N,N-diethyl-substituted ring-opened products should select this specific precursor rather than a differently substituted analog.

Potential Gas Hydrate Inhibitor Component in Oil and Gas Production Fluids (Cross-Class Application)

Patents assigned to Baker Hughes Incorporated (US20080119656A1, US20120172604A1) establish that structurally related oxazolidinium compounds—formed by reaction of a halohydrin or epoxide with a secondary amine and an aldehyde or ketone—are effective as low-dosage gas hydrate inhibitors (LDHIs) in hydrocarbon recovery operations [3]. The oxazolidinium patent claims encompass compounds with saturated alkyl groups of 1–20 carbon atoms on nitrogen, placing 2,2-diethylisoxazolidinium chloride within the structurally permissible scope. Although direct hydrate inhibition data for this specific compound are not publicly available, its structural compliance with the claimed oxazolidinium LDHI scaffold, combined with its high predicted water solubility, makes it a candidate for evaluation in hydrate inhibition screening programs, particularly where avoidance of chloroalkyl substituents is preferred for environmental or corrosion-compatibility reasons.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis
High predicted water solubility
Solubility in target solvent system
Medicinal chemistry probe design
Non-alkylating isoxazolidinium scaffold
Absence of DNA alkylation in genotoxicity assay
Synthetic intermediate for N,N,O-hydroxylamines
Moderate N-ethyl steric profile
Ring-opening product distribution analysis
Gas hydrate inhibitor screening
Structural compliance with oxazolidinium LDHI patents
Hydrate inhibition performance under process conditions
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